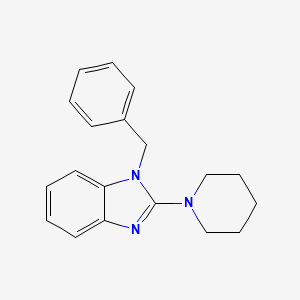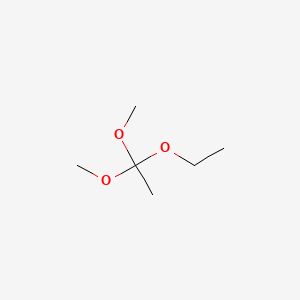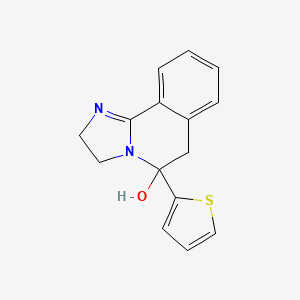![molecular formula C10H12ClN3 B13946522 5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946522.png)
5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-5-aminopyrimidine with tert-butyl isocyanide under specific conditions to form the desired pyrrolopyrimidine scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, N-oxides, and reduced amine derivatives .
科学的研究の応用
4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit protein kinases involved in cell growth and proliferation.
Biological Studies: The compound is used in studying the mechanisms of various biological processes, including signal transduction and enzyme inhibition.
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting specific molecular pathways.
Industrial Applications:
作用機序
The mechanism of action of 4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells and induce apoptosis .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[2,3-d]pyrimidine: Known for its anticancer and antibacterial properties.
Pyrimido[4,5-d]pyrimidine: Exhibits a broad spectrum of biological activities, including antiviral and anticancer effects.
Uniqueness
4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable scaffold for drug development .
特性
分子式 |
C10H12ClN3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
5-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)6-4-12-9-7(6)8(11)13-5-14-9/h4-5H,1-3H3,(H,12,13,14) |
InChIキー |
IXKTXKXPSOHUIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CNC2=C1C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

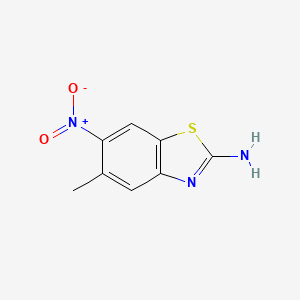
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)

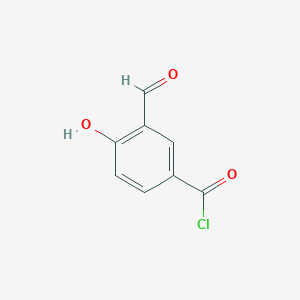


![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
